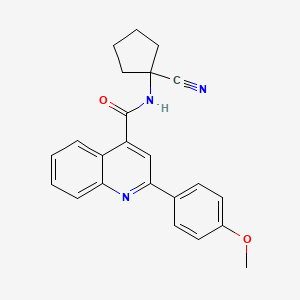
N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known as CC-5013 or lenalidomide, is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of various diseases. It belongs to the class of drugs known as immunomodulatory agents and has been shown to have anti-inflammatory, anti-angiogenic, and immunomodulatory properties.
作用機序
The exact mechanism of action of lenalidomide is not fully understood, but it is believed to involve modulation of the immune system and inhibition of angiogenesis. Lenalidomide has been shown to enhance the activity of natural killer cells and T cells, leading to increased immune surveillance and destruction of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Biochemical and Physiological Effects:
Lenalidomide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis. Lenalidomide has also been shown to modulate the immune system, leading to increased immune surveillance and destruction of cancer cells.
実験室実験の利点と制限
Lenalidomide has several advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It also has a well-defined mechanism of action, which makes it useful for studying the immune system and angiogenesis. However, lenalidomide also has some limitations. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. It also has potential side effects, such as thrombosis and neutropenia, which must be carefully monitored.
将来の方向性
There are several potential future directions for research on lenalidomide. One area of interest is the development of new analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of lenalidomide in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is potential for the use of lenalidomide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
合成法
The synthesis of lenalidomide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with cyclopentanone to form 1-cyanocyclopentene. This intermediate is then reacted with 2-aminophenylboronic acid to form the corresponding boronic acid derivative. The boronic acid derivative is then coupled with 4-chloroquinoline-2-carboxylic acid to form lenalidomide.
科学的研究の応用
Lenalidomide has been extensively studied for its therapeutic potential in the treatment of various diseases, including multiple myeloma, myelodysplastic syndromes, and lymphoma. It has also been studied for its potential use in the treatment of solid tumors, such as prostate cancer and breast cancer.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-28-17-10-8-16(9-11-17)21-14-19(18-6-2-3-7-20(18)25-21)22(27)26-23(15-24)12-4-5-13-23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWNTAVVLPAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4(CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


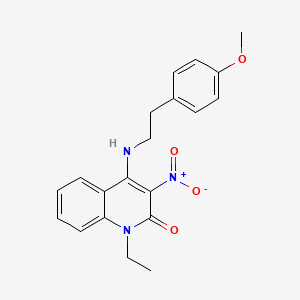
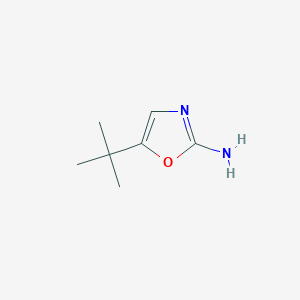
![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide](/img/no-structure.png)
![3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2648644.png)
![Imidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B2648645.png)
![2-Chloro-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]acetamide](/img/structure/B2648646.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2648648.png)
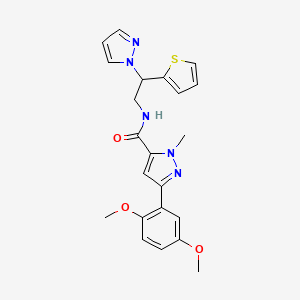
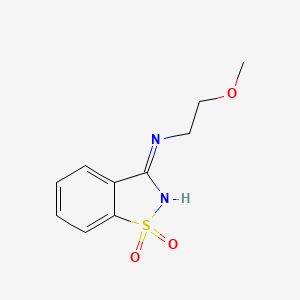
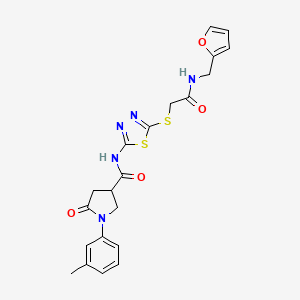
![(5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2648657.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2648658.png)